molecular formula C12H20N2O3 B7984853 [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid

[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7984853
M. Wt: 240.30 g/mol
InChI Key: BHQWQJDWCDQTRX-LLVKDONJSA-N
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Description

[(®-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid: is a complex organic compound featuring a piperidine ring, a cyclopropyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(®-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid typically involves multi-step organic reactions. One common approach includes the formation of the piperidine ring followed by the introduction of the cyclopropyl group and the amino-acetic acid moiety. Key steps may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents such as diazo compounds or ylides.

    Attachment of the Amino-Acetic Acid Moiety: This can be done through amination reactions, where the amino group is introduced, followed by acylation to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of robust catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the amino group, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology:

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

Medicine:

    Pharmaceutical Development:

Industry:

    Material Science: It can be utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which [(®-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Interference: The compound can interfere with metabolic or signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds such as piperine and piperidine itself share the piperidine ring structure.

    Cyclopropyl Amino Acids: Compounds like cyclopropylglycine have similar cyclopropyl and amino acid moieties.

Uniqueness:

    Structural Complexity: The combination of a piperidine ring, cyclopropyl group, and amino-acetic acid moiety in a single molecule is unique.

Properties

IUPAC Name

2-[[(3R)-1-acetylpiperidin-3-yl]-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-9(15)13-6-2-3-11(7-13)14(8-12(16)17)10-4-5-10/h10-11H,2-8H2,1H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQWQJDWCDQTRX-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H](C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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